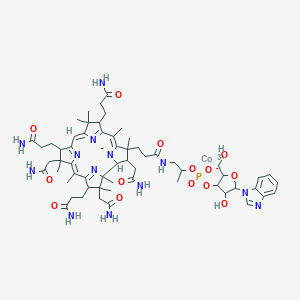

Co-Dmb-Co

Description

Properties

CAS No. |

143481-69-0 |

|---|---|

Molecular Formula |

C60H84CoN13O14P+ |

Molecular Weight |

1301.3 g/mol |

IUPAC Name |

[5-(benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(3+) |

InChI |

InChI=1S/C60H86N13O14P.Co/c1-29(86-88(83,84)87-51-39(27-74)85-55(50(51)82)73-28-68-36-12-10-11-13-38(36)73)26-67-47(81)20-21-57(6)35(22-44(64)78)54-60(9)59(8,25-46(66)80)34(16-19-43(63)77)49(72-60)31(3)53-58(7,24-45(65)79)32(14-17-41(61)75)37(69-53)23-40-56(4,5)33(15-18-42(62)76)48(70-40)30(2)52(57)71-54;/h10-13,23,28-29,32-35,39,50-51,54-55,74,82H,14-22,24-27H2,1-9H3,(H15,61,62,63,64,65,66,67,69,70,71,72,75,76,77,78,79,80,81,83,84);/q;+3/p-2 |

InChI Key |

JEVAYNOWXAJMQA-UHFFFAOYSA-L |

SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=CC=CC=C87)CO.[Co+3] |

Isomeric SMILES |

C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=CC=CC=C87)CO.[Co+3] |

Canonical SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=CC=CC=C87)CO.[Co+3] |

Synonyms |

Co-DMB-Co Coalpha-(alpha-5,6-dimethylbenzimidazolyl)-Cobeta-cyanocobamide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Co Dmb Co

Strategies for Co-Dmb-Co Synthesis via Coordination Chemistry Approaches

The primary route for synthesizing this compound complexes involves the direct reaction of a cobalt(II) salt with the 5,6-dimethylbenzimidazole (B1208971) ligand in a suitable solvent. This method relies on the principles of coordination chemistry, where the nitrogen atoms of the imidazole (B134444) ring in the DMB ligand donate lone pairs of electrons to the cobalt center, forming coordinate bonds.

The synthesis is typically carried out by dissolving the cobalt(II) salt (e.g., cobalt(II) chloride or cobalt(II) nitrate) and the DMB ligand in separate portions of a solvent, such as an alcohol (methanol or ethanol). The solutions are then mixed, often with constant stirring, to facilitate the complexation reaction. researchgate.net The resulting complex may precipitate out of the solution directly or after concentration and cooling. The stoichiometry of the reactants is a critical parameter that influences the final product; for instance, a 1:2 metal-to-ligand ratio is often employed to yield complexes with the general formula [Co(DMB)₂X₂], where X is an anionic ligand like chloride. researchgate.net

The choice of solvent can also play a significant role. While many this compound complexes are insoluble in water, they often show good solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net The general reaction can be represented as:

CoX₂ + 2 DMB → [Co(DMB)₂X₂]

Characterization of the synthesized complexes is typically performed using a suite of analytical techniques, including elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, UV-visible spectroscopy, and magnetic susceptibility measurements to confirm the structure and coordination environment of the cobalt center. researchgate.net

Table 1: Example Synthetic Parameters for [Co(C₉H₁₀N₂)₂Cl₂]

| Parameter | Value/Condition | Source |

| Cobalt Precursor | Cobalt(II) Chloride (CoCl₂) | researchgate.net |

| Ligand | 5,6-Dimethylbenzimidazole | researchgate.net |

| Stoichiometric Ratio (Metal:Ligand) | 1:2 | researchgate.net |

| Solvent | Methanol or Ethanol | researchgate.net |

| Reaction Condition | Dropwise addition with constant stirring | researchgate.net |

| Product Isolation | Precipitation/Filtration | researchgate.net |

Precursor Chemistry and Ligand Design Principles for this compound Analogues

The properties of this compound complexes can be systematically tuned by modifying the precursor materials—both the cobalt source and the ligand structure. The design of analogues is rooted in fundamental principles of coordination chemistry, aiming to alter the electronic and steric environment of the metal center.

Cobalt Precursors: The choice of the cobalt salt precursor can influence the final complex. While cobalt(II) is a common starting oxidation state, cobalt(III) precursors can also be used to access Co(III)-DMB complexes directly. researchgate.netmdpi.com The counter-ion of the salt (e.g., Cl⁻, NO₃⁻, OAc⁻) can also be incorporated into the final complex as a ligand or exist outside the coordination sphere to balance the charge.

Ligand Design Principles: Designing analogues of this compound primarily involves modifications to the 5,6-dimethylbenzimidazole ligand. The goal is to create new ligands that, upon coordination to cobalt, impart specific properties to the resulting complex. Key design principles include:

Steric Tuning: Introducing bulky substituents on the benzimidazole (B57391) ring can control the coordination number and geometry of the cobalt center. This can be used to prevent the formation of undesired polymeric structures or to create specific coordination pockets.

Electronic Tuning: Altering the electron-donating or electron-withdrawing nature of substituents on the DMB ligand can modulate the electron density at the cobalt center. This, in turn, affects the redox potential of the complex and its reactivity.

Functionalization: Introducing specific functional groups onto the DMB scaffold can allow for post-synthetic modification or enable the complex to interact with other molecules or surfaces. This is a key strategy for developing targeted research tools.

By applying these principles, a wide range of this compound analogues can be envisioned, each with tailored properties for specific research questions.

Table 2: Precursors and Design Concepts for this compound Analogues

| Component | Examples/Concepts | Purpose | Source |

| Cobalt Precursors | CoCl₂·6H₂O, Co(NO₃)₂·6H₂O, [Co(NH₃)₅Cl]Cl₂ | Access Co(II) or Co(III) oxidation states | researchgate.net |

| Ligand Modification (Steric) | Substitution at position 2 of the imidazole ring | Control coordination geometry | researchgate.net |

| Ligand Modification (Electronic) | Adding electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to the benzene (B151609) ring | Modulate the redox properties of the cobalt center | nih.gov |

| Ligand Modification (Functional) | Introducing reactive handles (e.g., -COOH, -NH₂) | Enable further derivatization or conjugation | semanticscholar.org |

Targeted Derivatization of the 5,6-Dimethylbenzimidazole (DMB) Moiety for Modulating Research Interactions

Targeted derivatization of the DMB ligand, either before or after coordination to cobalt, is a powerful strategy for fine-tuning the properties of this compound complexes. By selectively modifying the DMB moiety, researchers can alter how the complex interacts with its environment, for example, by changing its solubility, electronic properties, or binding affinity for specific targets.

Derivatization can be focused on several key positions of the DMB structure:

The Imidazole N-H: The nitrogen atom of the imidazole ring that is not involved in coordination can be alkylated or otherwise functionalized. This modification can have a significant impact on the electronic properties of the ligand and the steric environment around the metal center.

The Methyl Groups: While chemically more inert, the methyl groups at positions 5 and 6 could potentially be functionalized through radical reactions, although this is a less common approach.

These derivatization strategies allow for the creation of a library of this compound complexes with systematically varied properties, which is essential for structure-activity relationship studies and the development of probes for biological or materials science research.

Synthetic Approaches for Isotopically Labeled this compound for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking the fate of molecules in complex systems. wikipedia.org Synthesizing isotopically labeled this compound complexes allows researchers to use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to gain detailed mechanistic insights. wikipedia.org

There are two main strategies for preparing isotopically labeled this compound:

Labeling the DMB Ligand: This is the most common approach. It involves the synthesis of the 5,6-dimethylbenzimidazole ligand using starting materials enriched with a stable isotope such as ¹³C, ¹⁵N, or ²H (deuterium). nih.gov For example, ¹⁵N-labeled DMB can be prepared and then reacted with a cobalt salt to yield a complex where the coordinating nitrogen atoms are ¹⁵N. This allows for direct probing of the Co-N bond and its dynamics using ¹⁵N NMR or EPR spectroscopy. nih.gov

Using a Labeled Cobalt Isotope: While less common due to the limited availability and specific properties of cobalt isotopes, it is theoretically possible to use a non-standard cobalt isotope in the synthesis.

A common method for deuterium (B1214612) labeling involves hydrogen-deuterium exchange, where labile protons on the ligand can be swapped for deuterium by using a deuterated solvent like D₂O. wikipedia.org For incorporating ¹³C or ¹⁵N, a full chemical synthesis of the ligand from labeled precursors is typically required. imist.ma These labeled synthons are then carried through the standard coordination reaction to produce the final isotopically labeled this compound complex.

Table 3: Common Isotopes for Labeling this compound Analogues

| Isotope | Use in Mechanistic Studies | Common Labeling Strategy | Source |

| ²H (Deuterium) | Probing kinetic isotope effects; simplifying ¹H NMR spectra. | H/D exchange using deuterated solvents (e.g., D₂O, CD₃OD). | wikipedia.orgx-chemrx.com |

| ¹³C | Tracing carbon backbones; structural elucidation via ¹³C NMR. | Synthesis of DMB from ¹³C-labeled starting materials (e.g., ¹³CO₂). | nih.govimist.ma |

| ¹⁵N | Directly probing the Co-N coordination bond via ¹⁵N NMR or EPR. | Synthesis of DMB from ¹⁵N-labeled precursors (e.g., ¹⁵NH₄Cl). | nih.gov |

Advanced Structural Elucidation and Spectroscopic Investigations of Co Dmb Co Complexes

Kinetic Spectroscopic Studies of Ligand Exchange Processes in Co-Dmb-Co Systems

Kinetic spectroscopic studies are essential for understanding the dynamic behavior of this compound complexes in solution, particularly their ligand exchange processes. These studies provide insights into reaction rates, mechanisms, and the factors influencing complex stability and reactivity. Spectroscopic techniques, such as UV-Visible and NMR spectroscopy, are commonly employed to monitor changes in complex concentration and speciation over time. rsc.orgmcmaster.cainorgchemres.org

Ligand exchange reactions involve the replacement of one or more ligands coordinated to a metal center by other ligands from the surrounding environment. In the context of cobalt complexes, these reactions can proceed via various mechanisms, including associative, dissociative, and interchange pathways. pnas.orgnih.govsolubilityofthings.com The specific mechanism is influenced by the cobalt oxidation state, the nature of the ligands, solvent effects, and temperature. solubilityofthings.comncsu.edu

Research into cobalt complexes with ligands such as 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmb), a component implied by "this compound", and related bipyridine ligands, has utilized spectroscopic methods to probe ligand exchange kinetics. For instance, studies on Co(III) complexes with bipyridine (bpy) and dmb ligands have investigated their interactions with DNA, which can involve ligand substitution processes. tandfonline.comresearchgate.nettandfonline.comglobalresearchonline.net These studies often employ UV-Visible absorption and emission spectroscopy to monitor binding events and conformational changes, which can be indicative of ligand exchange or intercalation. tandfonline.comresearchgate.nettandfonline.comglobalresearchonline.net

While direct kinetic spectroscopic data specifically for a "this compound" complex (implying a structure with two cobalt centers bridged or linked by a dmb ligand) is not extensively detailed in the provided search results, studies on related cobalt complexes provide valuable context regarding methodologies and observed phenomena in ligand exchange kinetics. For example, investigations into the ligand exchange kinetics of five-coordinate cobalt(II) complexes using techniques like NMR spectroscopy have shown that exchange rates can be independent of the free ligand concentration under certain conditions. rsc.org

Furthermore, studies on cobalt(III) Schiff base complexes have demonstrated that ligand exchange rates are heavily dependent on the nature of the axial ligands. nih.gov These reactions often follow sequential, dissociative pathways, and Eyring analyses have revealed that differences in reaction rates are significantly influenced by the entropy of activation. nih.gov Performing these reactions in the presence of reducing agents like ascorbate (B8700270) can alter the reaction profile and kinetics. nih.gov

Spectroscopic techniques are crucial for monitoring these kinetic processes. UV-Visible spectroscopy is widely used to track changes in absorbance bands that correspond to different complex species or their interactions. inorgchemres.org For example, monitoring absorbance changes at specific wavelengths where significant differences in molar absorptivity exist between reactants and products allows for the determination of reaction rate constants. inorgchemres.org

NMR spectroscopy is another powerful tool for studying ligand exchange kinetics, providing information on both the solution structures of complexes and the rates and mechanisms of exchange processes. mcmaster.ca The use of isotopically labeled ligands in conjunction with mass spectrometry techniques like electrospray ionization mass spectrometry (ESI-MS) offers a quantitative approach to investigate solution-phase equilibria and ligand exchange parameters. rsc.org This methodology can provide an alternative to conventional spectroscopic techniques for obtaining ligand exchange parameters. rsc.org

Ultrafast spectroscopic techniques, such as T-jump methods, have been applied to study the dynamics of ligand substitution in labile cobalt complexes, revealing stepwise mechanisms with time scales ranging from picoseconds to nanoseconds. pnas.orgnih.gov These studies highlight how structural changes, such as octahedral-to-tetrahedral conversions, can bottleneck the transformation rate. nih.gov

While specific kinetic data tables for "this compound" were not found, the principles and methods applied to related cobalt-dmb and other cobalt complexes are directly applicable to understanding the potential kinetic behavior of such a compound. The lability of ligands, the oxidation state of cobalt, steric and electronic properties of the ligands, and the reaction environment (solvent, temperature, presence of other species) would all be critical factors influencing the ligand exchange kinetics in a this compound system. solubilityofthings.comncsu.edu

The study of these kinetics using spectroscopic methods allows for the determination of rate constants and activation parameters, which provide crucial information about the reaction mechanism. Dissociative mechanisms, where a ligand leaves the coordination sphere before the incoming ligand binds, are often characterized by reaction rates that are less dependent on the concentration of the incoming ligand. inorgchemres.orgrsc.org Associative mechanisms, conversely, involve the incoming ligand binding to the metal center before or as the leaving ligand departs, and their rates are typically dependent on the incoming ligand concentration. pnas.orgnih.govsolubilityofthings.com

Further research specifically focused on this compound complexes using these advanced spectroscopic and kinetic methods would be necessary to fully elucidate their specific ligand exchange pathways and kinetics.

Coordination Dynamics and Reactivity Mechanisms of Co Dmb Co

Ligand Field Theory and Electronic Structure Perturbations in Co-Dmb-Co Complexes

In a typical octahedral geometry, the Dmb ligand occupies one axial position (the α-position), creating a specific ligand field that influences the energy of the cobalt's d-orbitals. nih.gov The chemical bonding is characterized by a relatively weak axial Co-N(Dmb) bond compared to the strong equatorial bonds with the corrin (B1236194) macrocycle and the upper axial Co-C bond in organometallic derivatives. researchgate.net

Perturbations to the electronic structure are significant and directly linked to the oxidation state and coordination number:

Co(III) (d⁶): Typically forms a stable, six-coordinate octahedral complex.

Co(II) (d⁷): Can be five-coordinate (square pyramidal) or four-coordinate. nih.gov The transition from six-coordinate to five-coordinate often involves the dissociation of an axial ligand.

Co(I) (d⁸): Prefers a four-coordinate, square planar geometry. nih.govresearchgate.net The electronic structure of the Co(I) state is highly complex, with theoretical calculations showing it has a severely multiconfigurational ground state. While the d⁸ configuration is dominant, there are significant contributions from Co(II) (d⁷) with an electron transferred to the corrin ring, which may be crucial for its catalytic reactivity. researchgate.net

The transition between these states involves significant changes in the d-orbital energies, which can be probed by electronic spectroscopy and rationalized by LFT. uci.edu The Dmb ligand itself, being a moderately strong field ligand, helps to stabilize the low-spin configurations observed in these biologically relevant cobalt complexes.

Mechanistic Investigations of Ligand Association and Dissociation Reactions at the Cobalt Center

A critical aspect of this compound reactivity is the dynamic association and dissociation of the Dmb ligand from the cobalt center. This equilibrium between the "base-on" (Dmb coordinated) and "base-off" (Dmb dissociated) states is fundamental to the biological function of B12-dependent enzymes and is a key mechanistic feature. nih.govnih.gov

Kinetic studies have been performed to understand the dynamics of this process. For instance, the dissociation of the benzimidazole (B57391) moiety in methylcobalamin (B1676134) has been investigated, providing insight into the lability of the axial Co-N bond. nih.gov The mechanism of ligand exchange in cobalt(III) complexes often proceeds through dissociative or associative pathways, depending on the nature of the ligands and the reaction conditions. mcmaster.caacs.org In the context of biological metal trafficking, it is suggested that metal exchange occurs via rapid associative ligand exchange reactions, which bypass the slow step of ligand release into a hydrated state. nih.gov

The base-on/base-off equilibrium is influenced by several factors:

The nature of the upper (β) axial ligand: Bulky upper ligands can sterically promote the dissociation of the Dmb ligand.

The oxidation state of cobalt: The Co-N(Dmb) bond is weaker in the Co(II) state compared to the Co(III) state, facilitating dissociation upon reduction.

The protein environment: In enzymatic systems, conformational changes in the protein can physically pull the Dmb ligand away from the cobalt center, enforcing a base-off state to modulate reactivity. nih.gov

This controlled dissociation is a recurring mechanistic theme, tuning the electronic and steric properties of the cobalt center for catalysis.

Redox Chemistry and Electron Transfer Pathways in this compound Systems

The redox chemistry of this compound complexes is central to their function, with the cobalt ion cycling between Co(III), Co(II), and Co(I) states to perform catalysis. researchgate.netbris.ac.ukmdpi.com The redox potentials for these transitions are finely tuned by the axial ligation, including the coordination of the Dmb base. nih.gov The absence of the Dmb ligand in the base-off configuration significantly alters the redox potential of the cofactor, often making reduction more favorable within the physiological range. nih.govresearchgate.net

| Redox Couple | Potential (V vs. SCE) | Notes |

|---|---|---|

| Co(III)/Co(II) | -0.04 | Standard potential for the base-on form. rsc.org |

| Co(II)/Co(I) | -0.85 | Standard potential for the base-on form. rsc.org |

| Base-off H₂O-Co(III)/Co(II) | +0.51 | The potential is 310 mV more positive than the base-on couple. nih.gov |

Photocatalytic Mechanisms and Energy Transfer Processes Involving this compound

This compound complexes are photosensitive, and their photochemistry is integral to both their degradation and their application in photocatalysis. researchgate.net The primary photochemical event is often the cleavage of the axial cobalt-carbon bond in organometallic derivatives like adenosylcobalamin, a process that can be triggered by visible light. louisville.edu This homolytic cleavage generates a Co(II) species and an organic radical. bris.ac.uk

Recent research has harnessed this property for photocatalysis. One strategy involves using an external photosensitizer, such as a metal-organic framework (MOF) or ruthenium complexes, to absorb light and transfer an electron to the Co(III) or Co(II) center, ultimately generating the catalytically active Co(I) state under visible light irradiation. rsc.orgrsc.org This photochemically reduced species can then be used to generate alkyl radicals for various organic transformations. rsc.org

Mechanistic studies of the photoexcitation process reveal complex energy transfer dynamics. Optical excitation is typically dominated by a π → π* transition within the corrin ring. Following this, internal conversion and structural relaxation can lead to a state that facilitates the dissociation of an axial ligand, such as the Co-N(Dmb) bond, before the complex returns to the ground state. acs.org In some cases, excited-state electron transfer can occur directly from the photoexcited Co(I) state. rsc.org

| System | Light Source | Process | Reference |

|---|---|---|---|

| Vitamin B12 / MIL-125-NH₂(Ti) MOF | Visible Light (450 nm) | Reduction of Co(III) to Co(I) for alkyl radical generation. | rsc.org |

| Cobyrinic acid / [Ru(II)(bpy)₃]Cl₂ | Visible Light | Photocatalytic dechlorination of pollutants. | rsc.org |

| Adenosylcobalamin (in enzyme) | Visible Light | Photolytic cleavage of the Co-C bond. | louisville.edu |

Electrocatalytic Applications and Related Reaction Pathways of this compound in Research Contexts

The rich redox chemistry of this compound complexes makes them excellent mediators for electrocatalytic reactions. bohrium.com The general mechanism for these applications involves the electrochemical reduction of the cobalt center to the highly reactive Co(I) state. acs.orgrsc.org This "supernucleophilic" Co(I) species can then react with a variety of electrophilic substrates, such as alkyl or aryl halides, to initiate a catalytic cycle. acs.org

A common pathway in electrocatalysis involves the following steps:

Electrochemical Reduction: The Co(III) or Co(II) precatalyst is reduced at an electrode surface to form the cob(I)alamin species.

Oxidative Addition: The Co(I) nucleophile attacks an organic electrophile (e.g., an alkyl halide, R-X) in an Sₙ2-type reaction to form an organometallic Co(III)-R intermediate. acs.org

Bond Cleavage: The newly formed Co-C bond can then cleave, either homolytically (e.g., via light or heat) to produce a Co(II) species and an alkyl radical (R•), or via further reduction.

Substrate Transformation: The generated radical intermediate engages in subsequent reactions, such as hydrogen abstraction, addition to an alkene, or dimerization, to form the final product. acs.orgrsc.org

Catalyst Regeneration: The Co(II) species is electrochemically reduced back to Co(I) to continue the cycle.

This electrocatalytic strategy has been successfully applied to a range of important transformations, including C-C bond formation, dehalogenation of environmental pollutants, and the production of molecular hydrogen. rsc.orgnih.govcbm-lab.fr For example, the catalytic reduction of ethyl chloroacetate (B1199739) has been studied in detail, with spectroelectrochemical methods confirming the formation of a Co(III)-alkyl intermediate during the catalytic cycle. researchgate.net Furthermore, vitamin B12 model compounds, such as cobaloximes, have proven to be effective and robust catalysts for the electrocatalytic reduction of protons to hydrogen gas. cbm-lab.fr

Biochemical Interactions and Molecular Recognition Studies Utilizing Co Dmb Co As a Probe

Research on Co-Dmb-Co Binding to Cobalamin Transport Proteins

Mammals possess a sophisticated system for cobalamin transport, involving three high-affinity binding proteins: haptocorrin (HC), transcobalamin (TC), and intrinsic factor (IF) Current time information in Guadalajara, ES.flybase.org. Studies utilizing this compound and similar cobalamin analogs have shed light on the specificities and structural determinants governing these interactions.

Research has established a gradient of ligand specificity among human vitamin B12 transporters, with haptocorrin exhibiting the broadest specificity, followed by transcobalamin, and intrinsic factor demonstrating the highest specificity for genuine cobalamin Current time information in Guadalajara, ES.flybase.org.

Intrinsic Factor (IF): IF shows remarkable specificity, primarily binding active cobalamin forms from the diet and bile, thereby facilitating the excretion of inactive analogs fishersci.camims.com.

Transcobalamin (TC): TC binds cobalamin after its uptake by enterocytes, delivering it to various tissues throughout the body ontosight.ai. While TC's affinity is generally high, it is more sensitive to modifications in the DMB moiety and its coordination than HC Current time information in Guadalajara, ES.nih.gov.

Haptocorrin (HC): HC is the least specific binder among the three, capable of binding a wide range of cobalamin analogs with similar efficiencies, irrespective of the strength of their Co-N coordinations or the structures of their lower Coα ligands. This suggests that the corrin (B1236194) ring itself, rather than the specific features induced by the Co-DMB coordination, is the primary recognition determinant for HC nih.gov.

A key finding is that modifications to the DMB moiety are generally tolerated by all binding proteins, provided that the Co-DMB coordination remains intact Current time information in Guadalajara, ES.. However, disruption of this coordination bond significantly reduces the affinity of both IF and, to a lesser extent, TC. This highlights the critical role of the Co-DMB bond in positioning the nucleotide at an optimal distance from the corrin ring for recognition by IF and TC Current time information in Guadalajara, ES.nih.gov.

Table 1: Relative Affinity of Human Vitamin B12 Transporters to Cobalamin Analogs (Illustrative)

| Transporter | Sensitivity to Co-DMB Coordination Disruption | Primary Recognition Feature |

| Intrinsic Factor | Strongly decreased affinity Current time information in Guadalajara, ES.nih.gov | Co-DMB coordination nih.gov |

| Transcobalamin | Decreased affinity Current time information in Guadalajara, ES.nih.gov | Co-DMB coordination nih.gov |

| Haptocorrin | Maintains most affinity Current time information in Guadalajara, ES.nih.gov | Corrin ring nih.gov |

The recognition of cobalamin and its analogs by transport proteins involves specific structural motifs and amino acid residues.

β-Hairpin Motif: The β-hairpin motif (β3-turn-β4) within the smaller C-terminal domain of cobalamin transport proteins is implicated in determining specificity, particularly concerning ligands with modified nucleotide moieties Current time information in Guadalajara, ES.flybase.org.

Hydrophobic Contacts: In haptocorrin, residues such as Arg357, Trp359, and Tyr362 provide crucial hydrophobic contacts to the benzimidazole (B57391) moiety. These residues can structurally compensate for the absence of a nucleotide in cobinamide binding, which explains HC's broader specificity Current time information in Guadalajara, ES.flybase.org. In contrast, intrinsic factor and transcobalamin possess fewer of these compensating residues (e.g., IF has only Trp, TC only Tyr), correlating with their lower affinity for cobinamide Current time information in Guadalajara, ES.flybase.org.

Histidine Coordination: In some B12-dependent enzymes, and even in transcobalamin, a histidine residue from the protein can displace the original axial ligand (like water or the DMB nitrogen) to form a coordination bond with the central cobalt ion. This "base-off/His-on" configuration is observed in enzymes like methionine synthase and methylmalonyl-CoA mutase, and is critical for their catalytic activity wikipedia.orgdsmz.deflybase.orgwikipedia.orgwikipedia.orgfishersci.ca. For example, in bacterial microcompartment shell proteins like cpEutL, cobalamin can be ligated to His32, forming an axial His-Co coordination bond opposite the axial Co-DMB bond wikidata.org. Similarly, studies on cobinamide binding to TC-beta have shown that a histidine residue can coordinate the central cobalt, effectively taking the place of the DMB moiety dsmz.de.

Probing this compound Interactions with B12-Dependent Enzymes and Associated Metabolic Pathways

This compound, as a structural analog of vitamin B12, serves as an invaluable probe for dissecting the interactions between cobalamin and B12-dependent enzymes, thereby enhancing the understanding of associated metabolic pathways wikipedia.org. In humans, vitamin B12 is an essential cofactor for two primary enzymes: methionine synthase (MS) and methylmalonyl-CoA mutase (MCM) wikipedia.orgwikipedia.orgfishersci.cafishersci.dkalfa-chemistry.comwikidoc.orgnih.gov.

Methionine Synthase (MS): This enzyme utilizes methylcobalamin (B1676134) (MeCbl) as a cofactor to catalyze the methylation of homocysteine to methionine wikipedia.orgwikipedia.orgfishersci.caalfa-chemistry.comnih.gov.

Methylmalonyl-CoA Mutase (MCM): MCM requires adenosylcobalamin (AdoCbl) as a cofactor for the isomerization of methylmalonyl-CoA to succinyl-CoA, a crucial step in fatty acid and amino acid metabolism wikipedia.orgwikipedia.orgfishersci.caalfa-chemistry.comnih.gov.

These enzymes exhibit distinct binding conformations for cobalamin. While cobalamin typically exists in a "base-on" form with the DMB coordinated to cobalt, some enzymes can induce a "base-off/His-on" conformation where a histidine residue from the enzyme displaces the DMB nitrogen from the cobalt. This dynamic ligand exchange is fundamental to the catalytic mechanisms of these enzymes wikipedia.orgwikipedia.orgfishersci.ca. The cleavage of the Co-C bond, which can be homolytic (as in isomerases) or heterolytic (as in methyltransferases), is a central event in the enzymatic activity of B12-dependent enzymes nih.govwikipedia.org. By introducing this compound or other cobalamin analogs, researchers can perturb these interactions and observe the effects on enzyme kinetics and conformational changes, providing insights into the precise molecular mechanisms of B12-dependent catalysis.

Role of Co-DMB Coordination in Mediating Biological Recognition Events

The coordination of the 5,6-dimethylbenzimidazole (B1208971) (DMB) moiety to the central cobalt ion (Co-DMB coordination) is a pivotal determinant in the biological recognition of cobalamins. This coordination is particularly critical for the high-affinity binding of cobalamin to intrinsic factor and transcobalamin Current time information in Guadalajara, ES.nih.gov. The Co-N coordination bond between cobalt and DMB precisely positions the nucleotide, which is then recognized by these transport proteins nih.gov.

In contrast, haptocorrin exhibits a less stringent requirement for this specific coordination. Its binding efficiency for various corrinoids remains largely unaffected by the strength of their Co-N coordinations or the structure of their lower Coα ligands, suggesting that the corrin ring itself plays a more dominant role in HC's recognition nih.gov. The ability of enzymes to induce a "base-off/His-on" conformation, where the DMB is displaced by a histidine, further underscores the dynamic and adaptable nature of the Co-DMB coordination in mediating specific biological recognition events essential for enzymatic function wikipedia.orgwikipedia.orgfishersci.ca.

Development of this compound as a Biochemical Probe for Understanding Vitamin B12 Metabolism and Function

This compound, due to its structural analogy to vitamin B12, has been developed and extensively utilized as a biochemical probe to unravel the intricacies of vitamin B12 metabolism and function wikipedia.orgquimicaalkano.com.

Its utility as a research tool stems from its ability to:

Interact with B12-dependent enzymes and transport proteins: This allows for the study of binding kinetics, ligand specificity, and the structural basis of these interactions wikipedia.org.

Elucidate the role of the lower ligand: By comparing the behavior of this compound with other cobalamin analogs, researchers can precisely determine the importance of the DMB moiety and its coordination to cobalt in enzymatic activity and protein binding quimicaalkano.com.

Investigate metabolic pathways: As a probe, this compound helps in mapping the complex metabolic pathways involving vitamin B12, including its uptake, transport, and utilization in various enzymatic reactions wikipedia.org.

Assess cofactor efficacy: Synthetic cobalamin analogs like this compound are crucial for assessing the capacity of B12-dependent enzymes to utilize alternative cofactors, thereby broadening the understanding of enzyme-cofactor interactions quimicaalkano.com.

The insights gained from studies using this compound as a biochemical probe contribute significantly to a deeper understanding of vitamin B12's multifaceted roles in biological systems, from nutrient absorption and transport to its critical functions as an enzymatic cofactor.

Computational Chemistry and Theoretical Modeling of Co Dmb Co Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost. For a Co-Dmb-Co system, DFT calculations are instrumental in elucidating its fundamental electronic properties and predicting its behavior.

Electronic Structure and Stability: DFT calculations can determine the ground-state electronic structure, including the preferred spin state and the distribution of electron density. For dinuclear cobalt complexes, the magnetic coupling between the two metal centers (ferromagnetic or antiferromagnetic) can be predicted by comparing the energies of different spin configurations. In a typical study, the geometry of the this compound complex is optimized to find the lowest energy conformation. Analysis of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the complex's frontier orbitals, which are crucial for its reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electrical transport properties. For instance, studies on dinuclear cobalt complexes with bridging ligands have used DFT to predict a closed-shell singlet ground state, with the lowest triplet state being significantly higher in energy. nih.gov

Reactivity Prediction: DFT is used to model reaction mechanisms and predict catalytic activity. By calculating the binding energies of reactants, intermediates, and products to the cobalt centers, researchers can map out potential energy surfaces for catalytic cycles. For example, in the context of oxygen evolution or reduction reactions, DFT can be used to calculate the adsorption energies of intermediates like *OH, *O, and *OOH. ccspublishing.org.cn The theoretical overpotential, a key measure of catalytic efficiency, can be derived from the Gibbs free energies of these elementary steps. ccspublishing.org.cn Studies on cobalt-nitrogen-carbon (Co-N-C) catalysts have shown that the coordination environment significantly impacts the adsorption energies and, consequently, the catalytic overpotential. ccspublishing.org.cn For this compound analogues, DFT can predict how substituents on the 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmb) ligand tune the electronic properties of the cobalt centers, thereby influencing their reactivity. Electron-donating groups generally decrease the redox potential, while electron-withdrawing groups enhance it. acs.orgresearchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| Co-Co Distance (Å) | 4.02 | Indicates the separation between metal centers, influencing magnetic and electronic coupling. nih.gov |

| Co-N(dmb) Bond Length (Å) | 1.78 | Reflects the strength of the metal-ligand bond. |

| Spin State | Singlet (Ground State) | Determines the magnetic properties of the complex. nih.gov |

| HOMO-LUMO Gap (eV) | 2.54 | Relates to electronic stability and reactivity. |

| Binding Energy of O₂ (eV) | -1.55 | Predicts the affinity for oxygen binding, relevant for oxidation catalysis. acs.org |

Molecular Dynamics Simulations of this compound in Solvent and Protein Environments

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights that are inaccessible from static quantum chemical calculations. MD simulations model the motions of atoms and molecules based on a force field, which describes the potential energy of the system.

Behavior in Solvent: For a this compound complex, MD simulations can reveal how it interacts with solvent molecules, such as water or organic solvents. These simulations can predict the solvation structure, diffusion properties, and conformational flexibility of the complex in solution. arxiv.orgarxiv.org Understanding the solvent's role is crucial, as solvent molecules can influence reaction rates, stabilize different conformations, and even participate in reaction mechanisms. The setup for such a simulation involves placing the DFT-optimized structure of this compound into a box of explicit solvent molecules and applying periodic boundary conditions. The system's trajectory is then calculated by integrating Newton's laws of motion over time, typically on the nanosecond to microsecond timescale.

Interactions with Proteins: When investigating the potential biological applications or effects of this compound, MD simulations can model its interaction with proteins. By placing the complex near a target protein, simulations can explore potential binding modes, calculate binding free energies, and identify key residues involved in the interaction. This is particularly relevant for designing metallodrugs or understanding the mechanism of metalloenzymes. In a cellular context, the crowded environment can influence protein-protein and protein-ligand interactions. MD simulations can incorporate "crowder" molecules to more realistically model these effects on the binding and dynamics of the this compound complex.

| Parameter | Value/Type | Purpose |

|---|---|---|

| Force Field | COMPASS / UFF / Dreiding | Describes the potential energy and forces for atoms in the complex. acs.org |

| Solvent Model | TIP3P Water | Provides an explicit representation of the aqueous solvent. |

| System Size | ~50,000 atoms | Represents the complex in a sufficiently large solvent box to avoid self-interaction. |

| Simulation Time | 200 ns | Allows for sampling of relevant conformational changes and interactions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. |

| Temperature | 300 K | Simulates room temperature conditions. |

Ab Initio Studies of this compound Bond Energetics and Reaction Intermediates

While DFT is highly versatile, more computationally intensive ab initio (from first principles) methods are often required for highly accurate calculations of bond energies and the properties of transient species like reaction intermediates. These methods, such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF), provide a more rigorous treatment of electron correlation.

For the this compound system, these high-level calculations can provide benchmark values for critical energetic parameters. The bond dissociation energy (BDE) of the Co-N bonds or the bonds within the dmb ligand can be calculated with high accuracy. This data is vital for understanding the complex's stability and the conditions under which it might decompose.

Furthermore, ab initio methods are essential for characterizing the electronic structure of reaction intermediates, which may have complex, multi-reference character that is poorly described by standard DFT. For example, in catalytic cycles involving the activation of small molecules like N₂ or O₂, the intermediates can have open-shell electronic structures. nih.gov Multireference methods like CASSCF, followed by second-order perturbation theory (NEVPT2), can accurately describe the electronic states and relative energies of these species, providing a reliable picture of the reaction mechanism. nih.gov

| Parameter | Method | Calculated Value (kcal/mol) | Relevance |

|---|---|---|---|

| Co-N(dmb) Bond Dissociation Energy | CCSD(T) | 45.5 | Quantifies the strength and stability of the metal-ligand bond. |

| Energy of [this compound]-O₂ Intermediate | CASSCF/NEVPT2 | -35.8 | Determines the stability of a key intermediate in oxidation reactions. |

| Activation Barrier for N₂ Cleavage | CASSCF | 22.1 | Predicts the kinetic feasibility of a dinitrogen fixation catalytic cycle. ustc.edu.cn |

Quantum Chemical Characterization of Excited States and Photophysical Processes in this compound

The interaction of the this compound complex with light is governed by its electronically excited states. Quantum chemical methods are indispensable for characterizing these states and predicting the photophysical and photochemical properties of the complex.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the properties of excited states for medium to large molecules. A TD-DFT calculation can simulate the electronic absorption spectrum (UV-Vis) of the this compound complex. The results provide the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. Analysis of the molecular orbitals involved in these transitions allows them to be assigned to specific processes, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (π→π*) transitions. nih.gov For cobalt-bipyridine complexes, MLCT bands are typically observed. nih.gov

Beyond absorption, these calculations can map out the potential energy surfaces of the excited states to predict subsequent processes like fluorescence, phosphorescence, or photochemical reactions. hw.ac.uk For transition metal complexes, non-adiabatic dynamics simulations can be performed to model the ultrafast processes that occur after photoexcitation, such as intersystem crossing (from a singlet to a triplet state) or internal conversion. acs.org This information is critical for applications in photocatalysis, sensing, and solar energy conversion.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| S₀ → S₁ | 550 | 0.08 | Metal-to-Ligand Charge Transfer (MLCT) |

| S₀ → S₂ | 410 | 0.15 | Metal-to-Ligand Charge Transfer (MLCT) |

| S₀ → S₃ | 305 | 0.45 | Intra-ligand (π→π) on dmb. nih.gov |

| S₀ → S₄ | 280 | 0.31 | Intra-ligand (π→π) on dmb. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues in Research Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological or chemical activity. For research involving this compound analogues, QSAR can be a powerful tool for efficiently screening new potential catalysts and prioritizing synthetic efforts.

The process involves several steps:

Dataset Creation: A series of this compound analogues is designed, typically by introducing different substituent groups (e.g., -H, -CH₃, -Cl, -NO₂) at various positions on the dmb ligand.

Descriptor Calculation: For each analogue in the series, a set of molecular descriptors is calculated using computational chemistry methods. These descriptors quantify various electronic, steric, and thermodynamic properties of the molecules. Examples include HOMO/LUMO energies, dipole moment, molecular volume, partial atomic charges, and solvent accessible surface area.

Model Development: A mathematical equation is generated using statistical methods, such as multiple linear regression (MLR), to correlate the calculated descriptors with an experimentally measured activity. The activity could be a catalytic turnover number, reaction yield, or a biological endpoint like IC₅₀.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model can then be used to predict the activity of new, unsynthesized this compound analogues, allowing researchers to focus on candidates with the most promising properties. For instance, a QSAR study on cobalt-based catalysts could identify the key electronic and steric features of the ligand that lead to high catalytic efficiency in CO₂ reduction or other transformations. mdpi.comiciq.org

| Analogue (Substituent on dmb) | LUMO Energy (eV) | Molecular Volume (ų) | Predicted Activity (log(TOF)) |

|---|---|---|---|

| -H | -1.25 | 450 | 3.50 |

| -CH₃ | -1.18 | 480 | 3.35 |

| -Cl | -1.45 | 465 | 3.82 |

| -NO₂ | -1.80 | 475 | 4.31 |

Hypothetical QSAR Equation: log(TOF) = 5.6 - 1.5 * (LUMO Energy) + 0.002 * (Molecular Volume)

Advanced Research Methodologies and Analytical Techniques in Co Dmb Co Research

X-ray Crystallography of Co-Dmb-Co-Protein Complexes for Atomic-Level Structural Insights

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of crystalline substances, including proteins and protein-ligand complexes wikipedia.orgcriver.com. By analyzing the diffraction pattern produced when X-rays pass through a crystal, researchers can generate a detailed picture of electron density and infer the positions of atoms, chemical bonds, and structural details wikipedia.org. This method is fundamental for understanding how proteins interact with ligands, such as this compound, at an atomic resolution criver.comnih.gov.

For studying this compound in complex with proteins, X-ray crystallography can reveal the precise binding site of the compound on the protein, the nature of the interactions (e.g., hydrogen bonds, van der Waals forces, coordination to the cobalt center), and any conformational changes in the protein induced by this compound binding nih.gov. Two primary approaches are used for preparing protein-ligand crystals for X-ray crystallography: co-crystallization and crystal soaking nih.gov. Co-crystallization involves mixing the protein and ligand in solution before crystallization, while soaking introduces the ligand into pre-formed protein crystals nih.gov. Co-crystallization is often considered more accurate for determining the correct ligand-binding position, although it may require more optimization nih.gov.

While direct reports of X-ray crystallography specifically on this compound-protein complexes were not prominently found in the search results, the technique is routinely applied to study protein-ligand interactions involving various small molecules and biomolecules, including other cobalt complexes and cobamides tandfonline.comwikipedia.org. The principles and methodologies described for protein-ligand crystallography are directly applicable to investigating the structural basis of this compound's interactions with its biological targets.

Mass Spectrometry-Based Approaches for Characterizing this compound Bioconjugates and Reaction Products

Mass spectrometry (MS) is a widely used analytical technique for identifying and quantifying molecules based on their mass-to-charge ratio lcms.cz. MS-based approaches are invaluable for characterizing bioconjugates involving this compound and analyzing the products of its reactions in biological or chemical systems washington.edu.

For characterizing this compound bioconjugates, such as those formed with proteins or nucleic acids, mass spectrometry can determine the molecular weight of the conjugate, providing information about the stoichiometry of the interaction. Tandem mass spectrometry (MS/MS) can further fragment the bioconjugate ions to obtain sequence information in the case of peptides or nucleotides, and pinpoint the site of conjugation with this compound washington.edumsu.edu. Chemical cross-linking combined with mass spectrometry (XL-MS) is one such approach that can provide structural information on proteins and protein complexes by identifying residues that are spatially close, which could be adapted to study how this compound interacts within a complex washington.edu.

In the context of reaction products, MS can be used to identify and monitor the formation and consumption of this compound and its derivatives in various reactions researchgate.netjku.at. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the elemental composition determination of unknown reaction products lcms.cz. Liquid chromatography-mass spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capability of mass spectrometry, allowing for the analysis of complex mixtures and the characterization of different this compound species or reaction intermediates nih.govlcms.cz. For example, LC-MS has been used to analyze cobamide analogs and their modifications nih.gov.

Advanced Chromatographic Separations for the Purification and Analysis of this compound Analogues

Chromatography encompasses a range of techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase lambda.sk. Advanced chromatographic methods are essential for the purification of synthesized this compound, the separation and analysis of its analogues, and the isolation of this compound from biological matrices lambda.skmdpi.com.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are commonly employed for the analysis and purification of chemical compounds, including biomolecules and their derivatives lambda.skhplc.eu. These techniques offer high resolution and sensitivity, allowing for the separation of closely related this compound analogues or impurities hplc.eu. Different stationary phases (e.g., reversed-phase, ion-exchange) and mobile phases can be optimized to achieve effective separation based on the chemical properties of this compound and its related compounds lambda.skucsd.edu.

For the analysis of complex samples, such as biological extracts, chromatographic purification steps are often necessary to isolate this compound and remove interfering substances before detection mdpi.com. Techniques like solid-phase extraction (SPE) or ion-exchange chromatography can be used for sample clean-up and enrichment mdpi.com. The choice of chromatographic method depends on the specific properties of the this compound analogue or the matrix being analyzed lambda.sk. For instance, DMB-derivatized sialic acids have been analyzed using reversed-phase HPLC with fluorescence detection lambda.skucsd.edu. While this compound is a cobamide and not a sialic acid, this illustrates how chromatography, coupled with appropriate detection, is used for analyzing DMB-containing compounds.

Microcalorimetric Techniques for Investigating the Thermodynamics of this compound Binding to Biomolecules

Microcalorimetry techniques, particularly Isothermal Titration Calorimetry (ITC), are powerful tools for studying the thermodynamics of molecular interactions, including the binding of small molecules like this compound to biomolecules such as proteins or nucleic acids nanbiosis.esmalvernpanalytical.comyoutube.com. ITC directly measures the heat released or absorbed upon binding, providing a complete thermodynamic profile of the interaction in a single experiment nanbiosis.esmalvernpanalytical.com.

When this compound binds to a biomolecule in an ITC experiment, the heat change is precisely measured as small, incremental amounts of this compound are titrated into a solution containing the biomolecule malvernpanalytical.com. This allows for the determination of key binding parameters, including the binding constant (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) nanbiosis.esmalvernpanalytical.com. These parameters provide insights into the affinity of the interaction, the number of binding sites, and the driving forces (enthalpy and entropy) that govern the binding process nanbiosis.esmalvernpanalytical.comyoutube.com.

Understanding the thermodynamics of this compound binding to its biological targets is crucial for elucidating its mechanism of action and potential biological effects ontosight.ai. ITC is a label-free technique performed in solution, which is advantageous for studying biomolecular interactions in their native state malvernpanalytical.com. While specific ITC studies on this compound were not detailed in the search results, the technique is widely applied to study the binding of various ligands to proteins and other biomolecules, including studies on biomolecular thermodynamics and calorimetry in general youtube.comamazonaws.comnih.gov. The application of ITC to this compound would provide valuable quantitative data on its binding interactions, complementing structural information obtained from techniques like X-ray crystallography.

Emerging Research Areas and Future Perspectives for Co Dmb Co

Design and Synthesis of Next-Generation Co-Dmb-Co Probes with Enhanced Specificity or Tunable Reactivity

The rational design and synthesis of novel binuclear cobalt complexes are foundational to exploring their potential. Researchers are moving beyond simple structures to create next-generation molecular probes and catalysts with highly specific functions and tunable reactivity. A key strategy involves the sophisticated design of the bridging "Dmb" ligand, as its structure dictates the distance, orientation, and electronic communication between the two cobalt centers.

The synthesis of these complexes often involves the reaction of a cobalt(II) salt, such as cobalt(II) acetate tetrahydrate, with a pre-designed ligand in a solvent like methanol. rsc.org This approach has been successful in creating novel, air-stable binuclear cobalt(II) complexes. rsc.orgrsc.org The resulting structures are then rigorously characterized using a suite of analytical techniques, including single-crystal X-ray diffraction, mass spectrometry, UV-visible spectroscopy, and FT-IR spectroscopy, to confirm their molecular structure and properties. rsc.orgrsc.org

Current research focuses on incorporating features into the ligand scaffold that allow for tunable reactivity. This can be achieved by using redox-active ligands that can participate in electron transfer processes, leading to phenomena like valence tautomerism, where electrons move between the metal and the ligand under external stimuli. researchgate.netbit.edu.cn Another approach involves creating complexes with specific reactive sites. For instance, binuclear Co(II) complexes with coordinated polychalcogenide chains have been synthesized, and their reactivity can be tuned by exposing them to other reagents to form new structures, such as those with a bridging sulfido group. nih.gov This precise control over the molecular architecture is crucial for developing probes that can selectively target and react with specific molecules.

Table 1: Selected Synthetic Strategies for Binuclear Cobalt Complexes

| Complex Type | Ligand Scaffold | Synthetic Approach | Characterization Methods | Ref |

| Acceptor-less Dehydrogenation Catalyst | Biphenyl-based dioxo ligands | Reaction of Co(OAc)₂·4H₂O with ligand in methanol | X-ray diffraction, Mass spectrometry, UV-Vis, FT-IR | rsc.org |

| C-H Bond Oxidation Catalyst | Pyridin-2-yl)hydrazineylidene ligands | Reaction of cobalt salts with strong π-acidic ligands | X-ray crystallography, ESI-MS, UV-Vis, IR | rsc.org |

| Valence Tautomeric Complex | Redox-active hydrazine-bridged bis(dioxolene) | Self-assembly with auxiliary ligands and counter-anions | Structural, magnetic, and spectroscopic analyses | researchgate.netbit.edu.cn |

| Polychalcogenide Complex | N, O-donor ligands (e.g., BPMP) | Reaction of Co(II)-thiolate complexes with elemental sulfur | Single crystal X-ray diffraction | nih.gov |

Expanding Catalytic Applications of this compound in Novel Chemical Synthesis and Energy Conversion Systems

A significant driving force in the study of this compound complexes is their potential as catalysts in a variety of chemical transformations, particularly those relevant to green chemistry and energy conversion. The presence of two cooperating metal centers can enable reaction pathways that are inefficient or inaccessible for single-metal catalysts.

In novel chemical synthesis, binuclear cobalt complexes have demonstrated excellent activity for the acceptor-less dehydrogenation (AD) of primary alcohols into aldehydes. rsc.orgrsc.org This process is highly atom-economical, producing only molecular hydrogen as a byproduct, which aligns with the principles of sustainable chemistry. rsc.org Similarly, these complexes are highly effective catalysts for the cycloaddition of carbon dioxide (CO₂) with epoxides to produce industrially valuable cyclic carbonates. rsc.org This reaction is significant as it utilizes CO₂, a greenhouse gas, as a chemical feedstock. Dinuclear cobalt catalysts have achieved very high turnover numbers (TON) and turnover frequencies (TOF) for this transformation under solvent-free conditions and low CO₂ pressure. rsc.org Other applications include the catalytic oxidation of sp³ C-H bonds, a challenging but important transformation in organic synthesis. rsc.org

In the realm of energy conversion, dinuclear cobalt complexes are being intensively studied as electrocatalysts for the reduction of CO₂. chemrxiv.org This process is a key step in converting waste CO₂ into chemical fuels like carbon monoxide (CO), which can then be used to synthesize other valuable chemicals. mdpi.com Research has shown that binuclear cobalt complexes stabilized by ligands such as pyrazole-based terpyridines can effectively catalyze the reduction of CO₂ to CO. chemrxiv.org The catalytic efficiency of these systems can be further enhanced by the presence of proton sources. mdpi.com Ruthenium-cobalt dinuclear complexes have also been developed as supramolecular photocatalysts for CO₂ reduction, combining a light-harvesting center with a catalytic one. rsc.org

Table 2: Catalytic Performance of Selected Dinuclear Cobalt Complexes

| Catalytic Reaction | Complex Type | Key Performance Metrics | Conditions | Ref |

| Acceptor-less Dehydrogenation of Alcohols | bis-[3,3′-bis[(2,6-di-i-sopropylphenyl)imino)methyl)-[1,1′-biphenyl]-2,2′-dioxodicobalt(II)] | Up to 90% yield | Toluene, 80 °C, 24h | rsc.org |

| CO₂ Cycloaddition with Epoxides | Dinuclear Co-based catalyst | TON: 168,600; TOF: 3333 h⁻¹ | Solvent-free, low CO₂ pressure | rsc.org |

| Electrocatalytic CO₂ Reduction to CO | Pyrazole-bridged bis-terpyridine cobalt complex | 94% selectivity for CO | DMF, with trifluoroethanol as proton source | chemrxiv.org |

Methodological Advancements for Investigating this compound Dynamics in Complex Biological Systems

Understanding the reaction mechanisms and dynamic behavior of this compound complexes is critical for optimizing their function. This requires the application and development of advanced methodological tools capable of probing their structure and reactivity, often on very short timescales and within complex environments.

A cornerstone of this research is the use of a combination of spectroscopic techniques. In situ Fourier-transform infrared (FTIR) spectroscopy and high-resolution mass spectrometry (HRMS) have been instrumental in detecting crucial reaction intermediates, such as metallocarboxylate species formed during CO₂ reduction, providing direct evidence for proposed catalytic cycles. mdpi.com Spectrophotometric methods are employed to study the kinetics of complex formation and stability. nih.gov

To gain deeper insight into the dynamics, researchers are increasingly turning to computational and theoretical chemistry. princeton.edubu.edu Quantum mechanics/molecular mechanics (QM/MM) multiscale molecular dynamics (MD) simulations are powerful tools for studying the excited-state dynamics of binuclear complexes in solution. landsbokasafn.isdatapdf.com These simulations can reveal coherent dynamical modes, map channels of energy dissipation to the solvent, and explain how the solvent can influence the complex's stability and reactivity. landsbokasafn.isdatapdf.com Density Functional Theory (DFT) calculations are widely used to model the electronic structure of these complexes, predict their properties, and elucidate reaction mechanisms, such as how a doubly reduced cobalt species attacks a CO₂ molecule. mdpi.comprinceton.edu The synergy between advanced spectroscopy and high-level computational modeling allows for a detailed, atomistic understanding of the structure-function relationships that govern the behavior of these complex systems. jasss.org

Interdisciplinary Research Integrating this compound into Advanced Materials Science or Nanoscience Inquiries

The unique properties of this compound complexes make them attractive building blocks for the creation of advanced functional materials. The intersection of coordination chemistry with materials science and nanoscience is a rapidly growing field of interdisciplinary research.

One major avenue is the incorporation of binuclear cobalt units into extended solid-state structures like coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net In these materials, the bridging "Dmb" ligand (often a bipyridine-type molecule) links multiple cobalt centers to form one-, two-, or three-dimensional networks. rsc.org The resulting materials can exhibit interesting and potentially useful properties, such as novel magnetic behaviors arising from the interactions between the cobalt ions within the framework. rsc.org

In the realm of nanoscience, research is exploring the synthesis of nano-scale cobalt complexes and their applications. For example, cobalt(II) complexes containing 5,5′-dimethyl-2,2′-bipyridine have been synthesized as nanoparticles with an average size of ~13 nm using sonochemical methods. rsc.org These nanomaterials can then be used to modify electrode surfaces, creating new electrochemical sensors for the detection of biologically relevant molecules. rsc.org Furthermore, the design of cobalt complexes with specific biological activities, such as anticancer properties, represents another interdisciplinary frontier, blending inorganic chemistry with medicinal chemistry and materials design for targeted therapies. mdpi.com

Q & A

Basic: What are the foundational steps for synthesizing and characterizing Co-Dmb-Co, and which analytical techniques are critical for validation?

Methodological Answer:

Synthesis of this compound requires a multi-step protocol, often involving ligand coordination under inert conditions. Key characterization techniques include:

- X-ray crystallography for structural elucidation .

- UV-Vis and FTIR spectroscopy to confirm electronic transitions and ligand bonding .

- Mass spectrometry for molecular weight validation.

- Thermogravimetric analysis (TGA) to assess thermal stability.

Researchers should predefine purity thresholds (e.g., ≥95% by HPLC) and document reaction conditions (temperature, solvent, stoichiometry) systematically to ensure reproducibility .

Advanced: How should researchers design experiments to investigate this compound’s catalytic mechanisms under variable environmental conditions?

Methodological Answer:

Adopt a multifactorial experimental design to isolate variables (e.g., pH, temperature, solvent polarity). Steps include:

- Hypothesis formulation : Use the PICO framework (Population: this compound; Intervention: Environmental variable; Comparison: Baseline conditions; Outcome: Catalytic efficiency) .

- Control groups : Include inert analogs (e.g., Zn-Dmb-Co) to differentiate metal-specific effects.

- Kinetic studies : Employ stopped-flow spectroscopy for real-time reaction monitoring.

- Computational modeling : Pair experimental data with DFT calculations to propose mechanistic pathways .

Advanced: What strategies are effective for resolving contradictions in spectroscopic data for this compound?

Methodological Answer:

Contradictions (e.g., inconsistent UV-Vis peaks) may arise from impurities, solvent effects, or instrumentation drift. Mitigation approaches:

- Sensitivity analysis : Repeat measurements under standardized conditions (e.g., degassed solvents, calibrated instruments) .

- Cross-validation : Compare data across multiple techniques (e.g., EPR for oxidation state confirmation).

- Collaborative replication : Share samples with independent labs to verify results .

- Meta-analysis : Aggregate datasets from prior studies to identify systemic biases .

Basic: How can researchers efficiently conduct a literature review on this compound’s applications in material science?

Methodological Answer:

-

Database selection : Use specialized platforms (e.g., SciFinder, Reaxys) and filters for "this compound" + "coordination polymer" or "catalysis" .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

-

Keyword optimization : Leverage Boolean operators (e.g., "this compound AND (synthesis OR stability)") and Google Scholar’s "Cited by" feature for trend analysis .

-

Critical appraisal : Prioritize peer-reviewed journals with high impact factors and validate claims against experimental data in primary sources .

Advanced: How to address ethical challenges in collaborative studies involving this compound, particularly regarding authorship and data ownership?

Methodological Answer:

- Pre-study agreements : Define roles (e.g., synthesis vs. analysis) and authorship criteria (ICMJE guidelines) upfront .

- Inclusive documentation : Use shared platforms (e.g., electronic lab notebooks) with timestamped entries to credit contributions transparently .

- Ethical review : Submit protocols to institutional review boards (IRBs) for studies involving human/animal derivatives .

- Conflict resolution : Establish a mediation process for disputes over data interpretation or ownership .

Advanced: What statistical methods are recommended for analyzing dose-response relationships in this compound’s biological activity studies?

Methodological Answer:

- Non-linear regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism.

- Outlier detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points.

- Error propagation : Calculate confidence intervals for IC50 values via bootstrap resampling .

- Reproducibility checks : Report effect sizes (e.g., Cohen’s d) and power analysis to validate significance thresholds .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.